Cas no 2368910-29-4 (3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)-)
3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)-
- (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile
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- Inchi: 1S/C7H12N2O/c1-9-4-6(3-8)2-7(9)5-10/h6-7,10H,2,4-5H2,1H3/t6-,7-/m0/s1
- InChI Key: FSUGZIXQORFGRH-BQBZGAKWSA-N
- SMILES: N1(C)[C@H](CO)C[C@@H](C#N)C1
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 271.9±25.0 °C(Predicted)
- pka: 14.77±0.10(Predicted)
3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37334836-1.0g |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
| 1PlusChem | 1P02921A-50mg |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 50mg |
$774.00 | 2024-05-23 | |
| 1PlusChem | 1P02921A-100mg |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 100mg |
$992.00 | 2024-05-23 | |
| 1PlusChem | 1P02921A-250mg |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 250mg |
$1391.00 | 2023-12-18 | |
| 1PlusChem | 1P02921A-500mg |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 500mg |
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| 1PlusChem | 1P02921A-1g |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 1g |
$2742.00 | 2023-12-18 | |
| 1PlusChem | 1P02921A-2.5g |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 2.5g |
$5315.00 | 2023-12-18 | |
| 1PlusChem | 1P02921A-5g |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 5g |
$7836.00 | 2023-12-18 | |
| 1PlusChem | 1P02921A-10g |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile |
2368910-29-4 | 95% | 10g |
$11588.00 | 2023-12-18 |
3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)-
Recent Advances in the Study of 3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- (CAS: 2368910-29-4)
The compound 3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- (CAS: 2368910-29-4) has recently emerged as a significant focus in chemical biology and pharmaceutical research. This chiral pyrrolidine derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a scaffold for drug discovery. Recent studies have explored its applications in developing novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
Structural analysis reveals that the (3R,5S)-configuration of this compound provides unique stereochemical properties that enhance its binding affinity to biological targets. The hydroxymethyl group at position 5 and the nitrile functionality at position 3 contribute to its versatility in chemical modifications, making it an attractive building block for medicinal chemistry. Several research groups have reported successful derivatization strategies that preserve the compound's stereochemical integrity while introducing various pharmacophores.
In a recent study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the compound's utility as a precursor for synthesizing potent and selective inhibitors of monoamine transporters. The team developed a series of analogs that showed improved blood-brain barrier penetration compared to existing treatments for depression and attention deficit disorders. Molecular docking studies indicated that the (3R,5S)-configuration was crucial for optimal binding to the serotonin transporter protein.
Another significant advancement comes from metabolic disease research, where this pyrrolidine derivative has been incorporated into novel glucokinase activators. A 2024 Nature Communications paper reported that derivatives of 2368910-29-4 exhibited remarkable selectivity for pancreatic β-cells, offering potential advantages for diabetes treatment with reduced risk of hypoglycemia. The hydroxymethyl group was found to participate in critical hydrogen bonding interactions with the target enzyme.
The synthetic accessibility of this compound has also been improved through recent methodological developments. A 2023 Organic Process Research & Development publication described an efficient asymmetric synthesis route that achieves >99% enantiomeric excess while reducing the number of purification steps. This advancement could facilitate larger-scale production for preclinical and clinical studies.
Ongoing research is exploring the compound's potential in other therapeutic areas, including as a building block for antiviral agents and anti-inflammatory drugs. Preliminary results suggest that its rigid pyrrolidine core may help reduce off-target effects common in small-molecule therapeutics. However, further pharmacokinetic studies are needed to fully evaluate its drug-like properties and metabolic stability.
In conclusion, 3-Pyrrolidinecarbonitrile, 5-(hydroxymethyl)-1-methyl-, (3R,5S)- represents a versatile and pharmacologically relevant scaffold that continues to attract significant research attention. Its unique stereochemistry and functional group arrangement offer multiple opportunities for structure-activity relationship studies and drug development across various therapeutic areas.
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